Avibactam Sodium is a non-β-lactam β-lactamase inhibitor. [] It is a synthetic compound specifically designed to combat bacterial resistance to β-lactam antibiotics. It is often used in conjunction with β-lactam antibiotics to enhance their effectiveness against bacteria that produce β-lactamases, enzymes that can break down β-lactam antibiotics. []
Avibactam sodium, also known as (+)-Avibactam, is a synthetic compound classified as a non-β-lactam β-lactamase inhibitor. It is primarily used in combination with β-lactam antibiotics to treat infections caused by multidrug-resistant bacteria. Avibactam functions by inhibiting various classes of β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics.
Avibactam sodium was developed as part of the effort to combat antibiotic resistance and is manufactured through complex synthetic routes. The compound has been included in formulations such as aztreonam-avibactam, which has received regulatory approval for clinical use.
The synthesis of avibactam sodium involves multiple steps and can be achieved through various synthetic routes. Notable methods include:
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to maximize yield and purity while minimizing toxic by-products. Advanced techniques such as chromatography are often employed for purification.
Avibactam sodium has a complex bicyclic structure characterized by a diazabicyclooctane scaffold. The molecular formula is with a molecular weight of approximately 273.30 g/mol.
Avibactam sodium is involved in various chemical reactions primarily related to its mechanism of action against β-lactamases. Key reactions include:
These reactions are essential for both the synthesis and therapeutic efficacy of avibactam sodium.
Avibactam functions by irreversibly binding to serine β-lactamases, which are enzymes that degrade β-lactam antibiotics. The mechanism involves:
Data from studies indicate that avibactam effectively inhibits Class A, Class C, and some Class D β-lactamases, enhancing the activity of β-lactams against resistant pathogens .
Avibactam sodium is primarily used in clinical settings as an adjunct therapy for treating serious infections caused by resistant Gram-negative bacteria. Its applications include:
The ongoing research into avibactam's efficacy against various pathogens highlights its significance in addressing global antibiotic resistance challenges .
The diazabicyclooctane (DBO) scaffold represents a paradigm shift in β-lactamase inhibitor design, moving beyond traditional β-lactam-based structures. Avibactam (Figure 1), the seminal DBO compound, features a bicyclic urea core activated by a sulfate ester group at N6, enabling covalent binding to serine β-lactamases [1] [4]. Unlike earlier inhibitors (e.g., clavulanate), avibactam’s mechanism involves reversible acylation, where the enzyme-inhibitor complex slowly regenerates active enzyme through microscopic reverse hydrolysis—a key advantage limiting permanent inactivation [1]. The DBO scaffold’s modularity permitted extensive structure-activity relationship (SAR) explorations:
Table 1: Evolution of Key DBO-Based β-Lactamase Inhibitors
Compound | Structural Features | Spectrum | Unique Attributes |
---|---|---|---|
Avibactam | 7-oxo-1,6-diazabicyclo[3.2.1]oct-6-yl sulfate | Class A/C/D serine β-lactamases | First-in-class DBO; reversible inhibitor |
Relebactam | 4-piperidinylamine carboxamide substituent | Class A/C, enhanced P. aeruginosa | Suppresses active efflux |
Zidebactam | O-(R)-fluoroglycolate substitution | Class A/C/D + PBP2 inhibition | β-Lactam enhancer (BLE) activity |
ETX0282 (prodrug) | Cyclohexyl ester prodrug of ETX1317 | Broad-spectrum serine β-lactamases | Orally bioavailable |
Stereochemical precision at C2 and C5 is critical for avibactam’s binding efficiency. Two primary strategies ensure enantiopurity:
Avibactam synthesis leverages enantiomerically pure precursors to establish its (2S,5R) configuration. A key route utilizes hydroxypipecolic acid derived from L-pyroglutamic acid (Figure 2) [1] [4]:
Biocatalysis addresses stereocenters inaccessible via traditional chemistry:
Industrial synthesis prioritizes telescoping—consolidating steps without intermediate isolation—to minimize degradation of avibactam’s labile bicyclic urea. Key innovations include:
Table 2: Crystallization Techniques for Avibactam Sodium
Method | Solvent System | Additive | Yield | Particle Size (µm) | Purity |
---|---|---|---|---|---|
Ethanol/Acetone | H₂O/EtOH/acetone (6:3:1) | None | 60% | Variable (10–100) | 98.5% |
Lactate-Assisted | H₂O/EtOH (7:3) | Sodium lactate | 92% | 50–70 (monodisperse) | 99.9% |
Gemini Surfactant | H₂O/DCM | 4-4-4 GQAS | 85% | Aggregates | 98.8% |
Table 3: Hydrogenation Efficiency in Avibactam Synthesis
Catalyst | Co-catalyst | Temperature | Pressure (psi) | Time (h) | Debenzylation Yield |
---|---|---|---|---|---|
Pd/C | None | 25°C | 50 | 12 | 65% |
Pd(OH)₂/C | None | 25°C | 50 | 8 | 78% |
Pd(OH)₂/C | DABCO | 25°C | 50 | 5 | 95% |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1